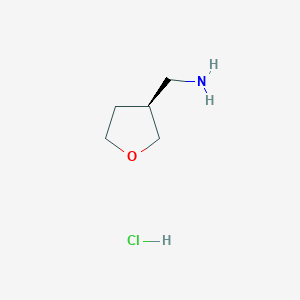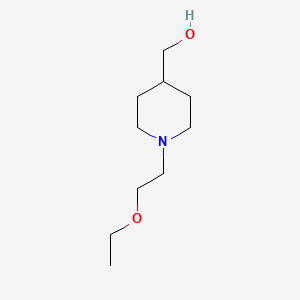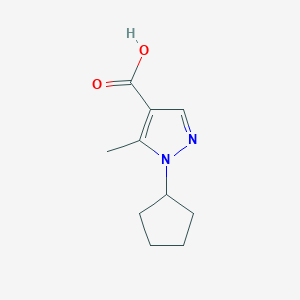
1,4-Diaminocyclohexan-1-carbonsäure-dihydrochlorid
Übersicht
Beschreibung
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is a chemical compound with the IUPAC name 1,4-diaminocyclohexanecarboxylic acid dihydrochloride . It has a molecular weight of 231.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is1S/C7H14N2O2.2ClH/c8-5-1-3-7(9,4-2-5)6(10)11;;/h5H,1-4,8-9H2,(H,10,11);2*1H . This code provides a specific description of the molecular structure of the compound. Physical And Chemical Properties Analysis
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmakologie
1,4-Diaminocyclohexan-1-carbonsäure-dihydrochlorid: ist eine Verbindung, die in der pharmakologischen Forschung vielversprechend ist. Ihre Struktur ähnelt der von Dihydropyridinen, einer Klasse von Verbindungen mit einem breiten Spektrum biologischer Anwendungen, darunter blutdrucksenkende und neuroprotektive Wirkungen . Die Einführung von Carbonsäuregruppen in diese Verbindungen hat sich als Steigerung ihrer antimikrobiellen Aktivität erwiesen, was das Potenzial für die Entwicklung neuer Pharmazeutika nahelegt .
Materialwissenschaften
In der Materialwissenschaft wurde This compound als Strukturleitmittel bei der Synthese neuartiger Materialien verwendet. So wurde es beispielsweise bei der Herstellung von vollaliphatischen Polyimiden und zweidimensionalen, geschichteten Zinkphosphaten eingesetzt . Diese Materialien finden in verschiedenen Bereichen Anwendung, darunter Elektronik und Katalyse.
Chemische Synthese
Diese Verbindung spielt in der chemischen Synthese eine Rolle als Baustein für komplexere Moleküle. Sie war an der nachhaltigen Synthese von Cyclohexantetracarboxylat aus zuckerbasierten Carbonsäuren beteiligt und zeigt ihre Nützlichkeit in Anwendungen der grünen Chemie .
Chromatographie
In der Chromatographie kann This compound aufgrund seiner wohldefinierten Eigenschaften als Standard- oder Referenzverbindung verwendet werden. Sie hilft bei der Kalibrierung von Geräten und der Validierung analytischer Methoden .
Analytische Forschung
Die analytische Forschung profitiert von dieser Verbindung durch ihre Verwendung bei der Methodenentwicklung und -validierung. Ihre gut charakterisierte Struktur und ihre Eigenschaften machen sie zu einem exzellenten Kandidaten für die Prüfung neuer analytischer Techniken .
Forschung in den Lebenswissenschaften
Schließlich ist This compound in der Forschung in den Lebenswissenschaften wertvoll für die Untersuchung biologischer Prozesse. Ihre Rolle bei der Synthese von biomimetischen Reduktionsmitteln und pharmakologisch aktiven Molekülen trägt zu unserem Verständnis zellulärer Mechanismen bei .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Biochemische Analyse
Biochemical Properties
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with unfolded proteins in the endoplasmic reticulum, leading to the unfolded protein response (UPR). This interaction is crucial in regulating cellular stress responses and maintaining protein homeostasis .
Cellular Effects
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the accumulation of unfolded proteins in the endoplasmic reticulum, thereby reducing cellular stress and promoting cell survival .
Molecular Mechanism
The molecular mechanism of 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific proteins in the endoplasmic reticulum, inhibiting their function and preventing the accumulation of unfolded proteins. This inhibition triggers the unfolded protein response, which helps in maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride change over time. The compound is relatively stable under normal conditions, but it may degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing cellular stress and promoting protein homeostasis .
Dosage Effects in Animal Models
The effects of 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular stress responses and protein homeostasis. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions .
Metabolic Pathways
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate protein folding and stress responses. These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is primarily in the endoplasmic reticulum. It is directed to this compartment through specific targeting signals and post-translational modifications. This localization is crucial for its role in regulating protein folding and stress responses .
Eigenschaften
IUPAC Name |
1,4-diaminocyclohexane-1-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c8-5-1-3-7(9,4-2-5)6(10)11;;/h5H,1-4,8-9H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXKUNFMUUKFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)











